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Compound of Interest

Compound Name: Rupesin E

Cat. No.: B1164410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rupesin
E, a sesquiterpenoid isolated from Valeriana jatamansi. The information presented herein is

intended to support research and development efforts in natural product chemistry and drug

discovery.

Introduction
Rupesin E is a natural compound that has garnered interest for its potential biological

activities. Accurate and detailed spectroscopic data is paramount for its identification,

characterization, and further investigation. This document compiles the available Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Rupesin E and provides

standardized experimental protocols for data acquisition.

Spectroscopic Data
The spectroscopic data for Rupesin E has been compiled from published literature. The key

findings are summarized in the tables below.

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for

determining the molecular formula of natural products.
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Table 1: Mass Spectrometry Data for Rupesin E

Parameter Observed Value

Molecular Formula C₁₅H₂₂O₅

Ionization Mode ESI

Mass Analyzer High-Resolution

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical structure and

stereochemistry of a molecule. The ¹H and ¹³C NMR data for Rupesin E were recorded in

deuterated acetone (CD₃COCD₃).

Table 2: ¹H NMR Spectroscopic Data for Rupesin E (600 MHz, CD₃COCD₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1a 6.28 d 3.2

3 5.03 s

5 3.12–3.10 m

6a 2.08–2.00 overlap

6b 1.90–1.86 m

7 3.85–3.80 m

9 2.41–2.39 m

10 1.36 s

11a 4.87 s

11b 4.80 s

2' 2.19–2.11 m

3' 2.08–2.00 overlap

4' 0.92 d 4.5

5' 0.91 d 4.5

OH-7 4.20 br s

Table 3: ¹³C NMR Spectroscopic Data for Rupesin E (150 MHz, CD₃COCD₃)
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Position Chemical Shift (δ) ppm

1 128.4

2 170.1

3 82.2

4 143.5

5 45.6

6 32.1

7 76.9

8 55.4

9 49.8

10 25.9

11 112.5

1' 174.2

2' 44.3

3' 27.8

4' 23.3

5' 23.2

Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and

spectroscopic analysis of sesquiterpenoids like Rupesin E from Valeriana species. These

protocols are based on standard methodologies reported in the field of natural product

chemistry.[1]

Isolation of Rupesin E
The isolation of Rupesin E from Valeriana jatamansi typically involves the following steps:
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Extraction: The air-dried and powdered roots and rhizomes of V. jatamansi are extracted with

a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction

is usually repeated multiple times to ensure exhaustive recovery of the compounds.

Concentration: The resulting crude extract is concentrated under reduced pressure using a

rotary evaporator to yield a residue.

Fractionation: The crude extract is then subjected to fractionation using various

chromatographic techniques. This may involve liquid-liquid partitioning followed by column

chromatography on silica gel, Sephadex LH-20, or other stationary phases.

Purification: Final purification of the fractions containing Rupesin E is typically achieved

through preparative high-performance liquid chromatography (HPLC) to yield the pure

compound.

Spectroscopic Analysis
High-resolution mass spectra are acquired on a mass spectrometer equipped with an

electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the purified Rupesin E is prepared in a suitable

solvent, such as methanol or acetonitrile.

Instrumentation: The sample solution is introduced into the ESI source. The mass

spectrometer is operated in the appropriate ion mode (positive or negative) to detect the

desired molecular ions.

Data Acquisition: Data is acquired over a specific mass-to-charge (m/z) range to detect the

molecular ion peak and determine its exact mass.

NMR spectra are recorded on a high-field NMR spectrometer.

Sample Preparation: A few milligrams of pure Rupesin E are dissolved in a deuterated

solvent (e.g., CD₃COCD₃) in an NMR tube.

Instrumentation: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrometer

is tuned to the proton frequency (e.g., 600 MHz). For ¹³C NMR, the spectrometer is tuned to
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the carbon frequency (e.g., 150 MHz).

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D

NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural elucidation and

assignment of all proton and carbon signals.

Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Rupesin E.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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